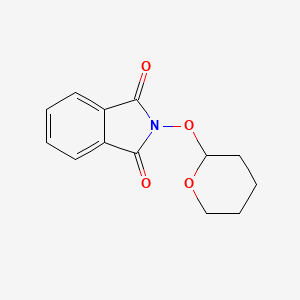
2-(Oxan-2-yloxy)isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Oxan-2-yloxy)isoindole-1,3-dione is a derivative of isoindole-1,3-dione, characterized by an oxane (tetrahydropyran) ring attached via an ether linkage at the 2-position of the isoindole core. The oxane group likely enhances solubility and modulates electronic properties compared to other substituents. Isoindole-1,3-dione derivatives are widely studied for their biological activities, including anticonvulsant and antitumor effects, and as intermediates in organic synthesis .
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural differences and substituent effects among isoindole-1,3-dione derivatives:
Physicochemical Properties
- Hydrogen Bonding : Compounds with ketone or nitro groups (e.g., dioxotetrahydrofuran, nitrophenyl) exhibit stronger hydrogen bonding, affecting solubility and crystallinity. The dioxotetrahydrofuran derivative forms centrosymmetric dimers via C–H···O bonds .
- Lipophilicity : Alkynyl (C8) and azidoalkyl substituents increase logP values, enhancing membrane permeability .
- Melting Points : Aryl-substituted derivatives (e.g., nitrophenyl, imidazole-phenyl) generally exhibit higher melting points (>200°C) due to rigid aromatic interactions .
Properties
CAS No. |
6584-60-7 |
|---|---|
Molecular Formula |
C13H13NO4 |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
2-(oxan-2-yloxy)isoindole-1,3-dione |
InChI |
InChI=1S/C13H13NO4/c15-12-9-5-1-2-6-10(9)13(16)14(12)18-11-7-3-4-8-17-11/h1-2,5-6,11H,3-4,7-8H2 |
InChI Key |
HCTSKKKGJQTHDG-UHFFFAOYSA-N |
SMILES |
C1CCOC(C1)ON2C(=O)C3=CC=CC=C3C2=O |
Canonical SMILES |
C1CCOC(C1)ON2C(=O)C3=CC=CC=C3C2=O |
Key on ui other cas no. |
6584-60-7 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














